molecular formula C10H12FNO2 B1390359 3-Fluoro-2-(N-morpholino)phenol CAS No. 1171917-65-9

3-Fluoro-2-(N-morpholino)phenol

Cat. No.: B1390359
CAS No.: 1171917-65-9
M. Wt: 197.21 g/mol
InChI Key: MKKSLSBDBSCOJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-2-(N-morpholino)phenol is a chemical compound with the molecular formula C10H12FNO2 . It is also known as Phenol, 3-fluoro-2-(4-morpholinyl)- .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group with a fluorine atom at the 3rd position and a morpholino group at the 2nd position . The InChI code for this compound is 1S/C10H12FNO2/c11-8-2-1-3-9(13)10(8)12-4-6-14-7-5-12/h1-3,13H,4-7H2 .

Scientific Research Applications

3-FMP has been used in a variety of scientific research studies, including studies of the mechanism of action of drugs, the biochemical and physiological effects of drugs, and the development of new drugs. It has also been used as a tool to study enzyme kinetics, protein-ligand interactions, and other biochemical processes.

Mechanism of Action

Target of Action

It’s known that this compound is used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this reaction are the organoboron reagents .

Mode of Action

In the context of Suzuki–Miyaura coupling, 3-Fluoro-2-(N-morpholino)phenol likely interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura coupling, the compound contributes to the formation of carbon–carbon bonds , which are fundamental to many biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (19721) and structure could potentially influence its bioavailability.

Result of Action

In the context of suzuki–miyaura coupling, the compound contributes to the formation of carbon–carbon bonds , which are fundamental to the structure of many organic compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is water-soluble , which means its action may be influenced by the presence of water in the environment. Additionally, the compound’s stability and efficacy could potentially be affected by factors such as temperature, pH, and the presence of other chemical substances.

Advantages and Limitations for Lab Experiments

The use of 3-FMP in laboratory experiments has several advantages. It is a small molecule, which makes it easy to handle and store. In addition, it is relatively inexpensive and can be easily synthesized. However, 3-FMP has some limitations. It is not very stable and can degrade over time, which can affect the accuracy of experiments. In addition, it can be toxic in high concentrations and should be handled with caution.

Future Directions

There are many potential future directions for the use of 3-FMP in research and laboratory experiments. It could be used to study the mechanisms of action of other drugs and compounds, as well as to study the biochemical and physiological effects of drugs. Additionally, 3-FMP could be used to study the effects of environmental pollutants on biochemical processes, as well as to develop new drugs and drug delivery systems. Finally, 3-FMP could be used to study the mechanisms of disease and to develop new treatments for diseases.

Safety and Hazards

3-Fluoro-2-(N-morpholino)phenol is labeled as an irritant . It’s important to handle this compound with care, avoiding skin and eye contact, and to use appropriate personal protective equipment.

Properties

IUPAC Name

3-fluoro-2-morpholin-4-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c11-8-2-1-3-9(13)10(8)12-4-6-14-7-5-12/h1-3,13H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKSLSBDBSCOJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=C2F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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